Cytotoxic Activity Against Human Breast Adenocarcinoma MCF-7 Cells: Cross-Study Quantitative Benchmarking
Microstegiol (Compound 6 in the study) demonstrated cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 value within the range of 2.63–11.83 µg/mL (approximately 8.8–39.6 µM) [1]. Within the same experimental series, comparator compounds 15-deoxyfuerstione (2), horminon (3), and 14-deoxycoleon U (8) exhibited IC50 values falling within the identical 2.63–11.83 µg/mL range against both MCF-7 and K562 cell lines. This places microstegiol's cytotoxic potency in the same order of magnitude as these structurally related Salvia diterpenoids, with the study authors noting that microstegiol was among four compounds selected as having 'good potential as anticancer agents' based on combined cytotoxic and molecular docking results against topoisomerase I [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 2.63–11.83 µg/mL against MCF-7 and K562 cell lines (compounds 2, 3, 6, and 8 pooled range) |
| Comparator Or Baseline | 15-deoxyfuerstione (2), horminon (3), 14-deoxycoleon U (8): same 2.63–11.83 µg/mL IC50 range against MCF-7 and K562 |
| Quantified Difference | Microstegiol IC50 falls within the same pooled range as co-tested diterpenoids; no statistically significant potency advantage or disadvantage reported |
| Conditions | MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines; dichloromethane extract-derived purified compounds |
Why This Matters
Establishes microstegiol as a viable candidate within the Salvia diterpenoid anticancer screening panel, with cytotoxic potency comparable to co-isolated analogs, enabling researchers to select it for further mechanistic or SAR studies without potency penalty relative to alternatives.
- [1] Hadavand Mirzaei H, Jassbi AR, Pirhadi S, Firuzi O. Diterpenoids from roots of Salvia lachnocalyx; in-silico and in-vitro toxicity against human cancer cell lines. Iranian Journal of Pharmaceutical Research. 2021;20(1):285-295. View Source
